2,2'-Disulfanediyldiquinolin-8-ol
Description
2,2'-Disulfanediyldiquinolin-8-ol is a dimeric compound featuring two quinolin-8-ol moieties linked by a disulfide (-S-S-) bond.
Properties
Molecular Formula |
C18H12N2O2S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)disulfanyl]quinolin-8-ol |
InChI |
InChI=1S/C18H12N2O2S2/c21-13-5-1-3-11-7-9-15(19-17(11)13)23-24-16-10-8-12-4-2-6-14(22)18(12)20-16/h1-10,21-22H |
InChI Key |
XHJJWLOYIZUQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)SSC3=NC4=C(C=CC=C4O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-hydroxyquinoline with sulfur or sulfur-containing reagents under controlled conditions to form the disulfide bond .
Industrial Production Methods: Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediyldiquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the quinoline units can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2,2’-Disulfanediyldiquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to chelate metal ions and disrupt biological processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediyldiquinolin-8-ol involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions such as copper, zinc, and iron, affecting their availability and function in biological systems. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2,2'-Disulfanediyldiquinolin-8-ol, we compare it to three categories of compounds: (i) monomeric quinolin-8-ol derivatives, (ii) halogenated/methylated analogs, and (iii) sulfur-containing heterocyclic dimers.
Structural and Functional Comparison
Key Differences and Implications
Brominated analogs like 5,7-Dibromo-2-methylquinolin-8-ol exhibit increased lipophilicity due to halogenation, improving membrane permeability but reducing aqueous solubility .
Redox Activity: The disulfide bond in 2,2'-Disulfanediyldiquinolin-8-ol introduces redox responsiveness, enabling applications in dynamic catalysis or drug delivery systems. This feature is absent in non-sulfur analogs.
Biological Activity: While α-terthienylmethanol (a sulfur-containing trithiophene) shows phototoxic effects useful in pest control, the disulfide-linked quinolin-8-ol dimer may leverage both sulfur reactivity and quinoline bioactivity for targeted antimicrobial action .
Stability and Solubility: Halogenation (e.g., bromine in 5,7-Dibromo-2-methylquinolin-8-ol) increases molecular weight and stability but decreases solubility, whereas the disulfide bond in the target compound may confer reversible reactivity under reducing conditions .
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